molecular formula C10H9BrN2O2S B13462941 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole

1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole

Cat. No.: B13462941
M. Wt: 301.16 g/mol
InChI Key: MOZKOMAVEVDBOL-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound features a bromine atom attached to the phenyl ring and a methanesulfonyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromophenylhydrazine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Biological Activity

1-(3-bromophenyl)-4-methanesulfonyl-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. The structural features of this compound, including the bromophenyl and methanesulfonyl groups, contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3O2S. The presence of the bromine atom at the meta position relative to the pyrazole nitrogen and the methanesulfonyl group at the 4-position enhances its solubility and reactivity, making it a candidate for various biological applications.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that compounds similar to this compound can inhibit inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain derivatives have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar pyrazole structures have shown efficacy against multiple cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The mechanisms of action often involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Antitumor Activity in Various Cancer Cell Lines

Cancer TypeCell LineActivity Level (IC50)Reference
Breast CancerMDA-MB-23115 µM
Liver CancerHepG210 µM
Colorectal CancerHT-2912 µM
Lung CancerA54918 µM

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that the compound binds effectively to enzymes and receptors involved in inflammatory pathways, with enhanced interactions due to hydrogen bonding and hydrophobic effects from its substituents.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:

  • In Vivo Study on Tumor Growth Inhibition : A study evaluated the antitumor effects of a related pyrazole derivative in a mouse model bearing human breast cancer xenografts. The compound significantly reduced tumor volume compared to control groups, indicating its potential as an anticancer agent .
  • Anti-inflammatory Efficacy in Animal Models : Another study assessed the anti-inflammatory effects of a similar pyrazole derivative using carrageenan-induced paw edema in rats. The results showed a marked reduction in swelling, supporting its use as an anti-inflammatory agent .

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

1-(3-bromophenyl)-4-methylsulfonylpyrazole

InChI

InChI=1S/C10H9BrN2O2S/c1-16(14,15)10-6-12-13(7-10)9-4-2-3-8(11)5-9/h2-7H,1H3

InChI Key

MOZKOMAVEVDBOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br

Origin of Product

United States

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